molecular formula C13H19F2NO4 B12994990 Azabicyclo[2.2.2]octane-3-carboxylic acid

Azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B12994990
M. Wt: 291.29 g/mol
InChI Key: BOLCEYWUYSTOAK-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound featuring a bicyclic structure with nitrogen and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies, including intramolecular cyclization and desymmetrization processes . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The presence of fluorine atoms can enhance its binding affinity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its combination of a bicyclic structure with fluorine atoms and a tert-butoxycarbonyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .

Biological Activity

Azabicyclo[2.2.2]octane-3-carboxylic acid, specifically the (3R)-2-isomer, is a bicyclic compound characterized by a nitrogen atom integrated into its structure and a carboxylic acid functional group. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The molecular formula is C₈H₁₃NO₂, and its potential therapeutic applications span various fields, including neurology and antimicrobial research.

1. Neuroactive Properties

Research has indicated that this compound may influence neurotransmitter systems, particularly through modulation of receptors associated with cognitive functions. This property suggests potential applications in treating neurodegenerative diseases or cognitive impairments.

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, certain analogs have been tested against various bacterial strains, demonstrating effectiveness that warrants further exploration for potential therapeutic use in infectious diseases .

3. Analgesic Effects

The compound has been investigated for its analgesic properties, with some studies indicating that it may provide pain relief through mechanisms similar to known analgesics. This aspect is particularly relevant in the context of developing new pain management therapies .

4. Enzyme Inhibition

This compound derivatives have shown inhibitory activity against specific enzymes, which may play a role in various biochemical pathways. This characteristic positions them as potential leads in drug discovery aimed at enzyme-related disorders .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The rigid bicyclic structure enhances binding affinity to these targets, suggesting a mechanism that may involve competitive inhibition or receptor modulation .

Synthesis and Derivatives

The synthesis of this compound typically involves several methodologies, including catalytic hydrogenation and selective hydrolysis from commercially available precursors . Various derivatives have been synthesized to explore their biological activities further.

Derivative Biological Activity Reference
(±) Alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylatesNeuroactive properties
Ethyl 3-acetyloxy-1-azabicyclo[2.2.2]octane-3-carboxylatesAntimicrobial activity
Hydroxylated derivativesAnalgesic effects

Case Studies

Several case studies have highlighted the compound's potential:

  • Neuroactivity : A study investigating the effects on cognitive function found that certain derivatives enhanced memory retention in animal models.
  • Antimicrobial Efficacy : Research demonstrated that specific azabicyclo[2.2.2]octane derivatives exhibited significant antibacterial activity against Gram-positive bacteria.
  • Analgesic Properties : Clinical trials are underway to assess the efficacy of these compounds in managing chronic pain conditions.

Properties

IUPAC Name

5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLCEYWUYSTOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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